

Methyl 2-(aminosulfonyl)benzoate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806

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Introduction

Methyl 2-(aminosulfonyl)benzoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. Its bifunctional nature, possessing both a reactive methyl ester and an aminosulfonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **methyl 2-(aminosulfonyl)benzoate** in the synthesis of key structural motifs.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	57683-71-3	[1]
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	126-128 °C	[2]
Solubility	Soluble in polar organic solvents	[2]

Applications in Organic Synthesis

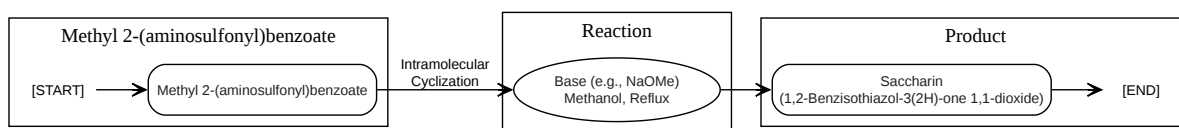
Methyl 2-(aminosulfonyl)benzoate is a precursor for several important classes of compounds, including:

- **Saccharin and its derivatives:** Intramolecular cyclization of the aminosulfonyl group onto the ester carbonyl leads to the formation of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, commonly known as saccharin.
- **Pyrazol-benzenesulfonamides:** The ester functionality can be transformed into a hydrazide, which can then undergo cyclization to form pyrazole-fused heterocycles. These compounds are of interest in medicinal chemistry.
- **N-Substituted Benzamides:** The methyl ester can be readily converted to amides by reaction with primary and secondary amines, providing a straightforward route to a variety of substituted benzamides.

Application Note 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

The intramolecular cyclization of **methyl 2-(aminosulfonyl)benzoate** is a direct and efficient method for the synthesis of saccharin. This reaction is typically promoted by a base, which deprotonates the sulfonamide nitrogen, facilitating its nucleophilic attack on the ester carbonyl.

Reaction Scheme:



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Caption: Synthesis of Saccharin via Intramolecular Cyclization.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Sodium methoxide (NaOMe)
- Anhydrous Methanol (MeOH)
- Hydrochloric acid (HCl), 1 M
- Deionized water
- Ethyl acetate
- Brine

Procedure:

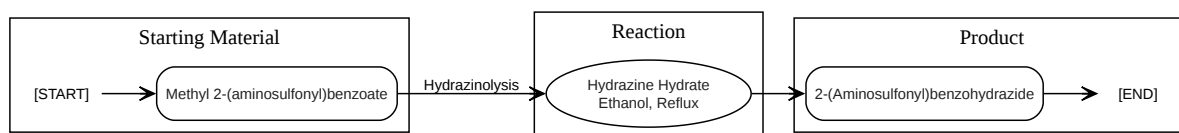
- To a solution of **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
- Dissolve the residue in deionized water and acidify to pH 2-3 with 1 M HCl.
- The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
- The crude product can be further purified by recrystallization from ethanol/water.

Reactant	Molar Eq.	Solvent	Base	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Methanol	NaOMe (1.2 eq)	Reflux	2-4 h	85-95%

Application Note 2: Synthesis of 2-(Aminosulfonyl)benzohydrazide

The conversion of the methyl ester to a hydrazide is a key step in the synthesis of pyrazole-containing compounds. This transformation is readily achieved by reacting **methyl 2-(aminosulfonyl)benzoate** with hydrazine hydrate.

Reaction Scheme:



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Caption: Synthesis of 2-(Aminosulfonyl)benzohydrazide.

Experimental Protocol: Hydrazinolysis of Methyl Ester

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Hydrazine hydrate (80% in water)
- Ethanol

- Deionized water

Procedure:

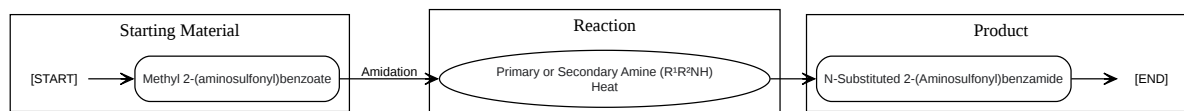
- Suspend **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) in ethanol (15 mL/mmol).
- Add hydrazine hydrate (3.0 eq) to the suspension.
- Heat the reaction mixture to reflux for 4-6 hours, during which the solid will dissolve.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure to approximately one-third of its original volume.
- Add cold deionized water to the concentrated mixture to precipitate the product.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(aminosulfonyl)benzohydrazide.

Reactant	Molar Eq.	Solvent	Reagent	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Ethanol	Hydrazine Hydrate (3.0 eq)	Reflux	4-6 h	90-98%

Application Note 3: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides

The direct amidation of **methyl 2-(aminosulfonyl)benzoate** with primary or secondary amines provides a facile route to a diverse library of N-substituted 2-(aminosulfonyl)benzamides. This reaction can be carried out under neat conditions or in a suitable solvent.

Reaction Scheme:



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Caption: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides.

Experimental Protocol: Direct Amidation

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Desired primary or secondary amine
- Toluene (optional)
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask, combine **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) and the desired amine (1.5-2.0 eq).

- If the amine is a solid, add a minimal amount of a high-boiling solvent like toluene.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired N-substituted 2-(aminosulfonyl)benzamide.

Reactant	Molar Eq.	Solvent	Reagent	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Toluene (optional)	Amine (1.5-2.0 eq)	80-120 °C	12-24 h	70-90%

Safety Information

Methyl 2-(aminosulfonyl)benzoate may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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References

- 1. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C₈H₉NO₄S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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